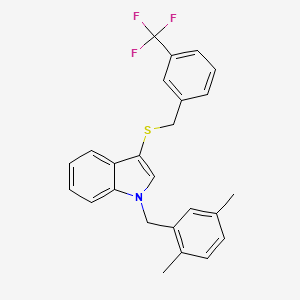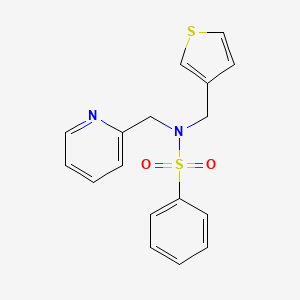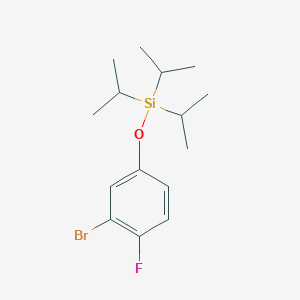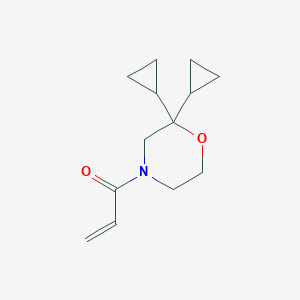![molecular formula C24H17ClFN3O B2858475 5-benzyl-2-(2-chloro-4-fluorobenzyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one CAS No. 892361-91-0](/img/structure/B2858475.png)
5-benzyl-2-(2-chloro-4-fluorobenzyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds like this one typically belong to the class of organic compounds known as benzyl compounds. These are organic compounds containing a benzene ring bonded to a CH2 group .
Synthesis Analysis
The synthesis of similar compounds often involves reactions at the benzylic position, which is the carbon adjacent to the benzene ring . These reactions can include free radical bromination, nucleophilic substitution, and oxidation .Chemical Reactions Analysis
The chemical reactions of benzyl compounds can be quite diverse, depending on the specific functional groups present in the molecule. Common reactions can include electrophilic aromatic substitution, nucleophilic aromatic substitution, and various addition and elimination reactions .科学的研究の応用
Antiviral Applications
Indole derivatives have been reported to exhibit significant antiviral activities. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . Given the structural similarity, our compound could be explored for its efficacy against a range of RNA and DNA viruses, potentially offering a new avenue for antiviral drug development.
Anti-inflammatory and Analgesic Applications
Compounds with an indole nucleus have been found to possess anti-inflammatory and analgesic properties . This suggests that our compound may also be effective in reducing inflammation and pain, possibly with a lower ulcerogenic index compared to existing drugs like indomethacin and celecoxib.
Anticancer Research
The indole scaffold is present in many synthetic drug molecules with high affinity to multiple receptors, which is beneficial in cancer treatment . Research into the anticancer potential of our compound could focus on its ability to bind to cancer cell receptors and inhibit tumor growth.
Antimicrobial and Antitubercular Activities
Indole derivatives are known for their antimicrobial and antitubercular effects . The compound could be synthesized in various scaffolds to screen for these activities, contributing to the fight against resistant microbial strains and tuberculosis.
Antidiabetic Potential
Some indole derivatives have shown promise in antidiabetic applications . Investigating the compound’s ability to modulate blood sugar levels could lead to the development of new treatments for diabetes.
Antimalarial Properties
The antimalarial activity of indole derivatives makes them valuable in the development of new therapies for malaria . The compound could be tested for its effectiveness against the parasites responsible for malaria, potentially leading to more effective treatments.
Anticholinesterase Activity
Indole-based compounds have been associated with anticholinesterase activity, which is important in treating conditions like Alzheimer’s disease . Research could explore whether our compound can inhibit cholinesterase enzymes, thereby improving cognitive functions in neurodegenerative diseases.
Antioxidant Effects
Indole derivatives can also act as antioxidants, protecting cells from oxidative stress . The compound’s potential as an antioxidant could be evaluated, which may have implications for diseases where oxidative stress is a contributing factor.
Safety and Hazards
特性
IUPAC Name |
5-benzyl-2-[(2-chloro-4-fluorophenyl)methyl]pyrazolo[4,3-c]quinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClFN3O/c25-21-12-18(26)11-10-17(21)14-29-24(30)20-15-28(13-16-6-2-1-3-7-16)22-9-5-4-8-19(22)23(20)27-29/h1-12,15H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPINBZRDNVTXOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C3C(=NN(C3=O)CC4=C(C=C(C=C4)F)Cl)C5=CC=CC=C52 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-benzyl-2-(2-chloro-4-fluorobenzyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

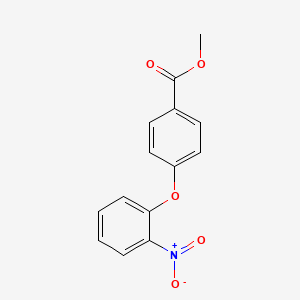
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2858393.png)
![N-(3-chloro-4-methylphenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2858394.png)
![ethyl 3-carbamoyl-2-(4-((4-methoxyphenyl)sulfonyl)butanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2858396.png)
![3-(difluoromethyl)-N-methyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2858397.png)
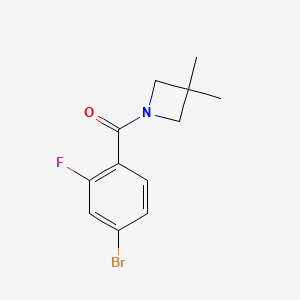
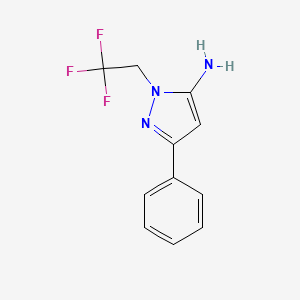
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2858403.png)
